
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and immunomodulatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 g/mol. Its structural features include a thiazolidinone ring and a furan moiety, which are known to influence biological activity.
1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal species.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo .
2. Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) |
---|---|
K562 (leukemia) | 83.20 |
MDA-MB-231 (breast) | >100 |
NUGC-3 (gastric) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM .
3. Immunomodulatory Effects
Immunological studies have shown that the compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated .
Case Studies
A recent study investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.47 | 0.62 |
VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds with structural similarities to (E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo.
Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table presents the findings:
Cell Line | IC50 (µM) |
---|---|
K562 (leukemia) | 83.20 |
MDA-MB-231 (breast cancer) | >100 |
NUGC-3 (gastric cancer) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM.
Immunomodulatory Effects
Immunological studies have indicated that this compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated.
Case Studies
Recent studies have investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.47 | 0.62 |
VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-14-7-3-4-9-16(14)21-18(23)10-5-11-22-19(24)17(27-20(22)26)13-15-8-6-12-25-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZWLCALSRIVFJ-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.